molecular formula C79H74O16 B018980 [4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 35867-26-6

[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B018980
CAS No.: 35867-26-6
M. Wt: 1279.4 g/mol
InChI Key: HTALDDHWVSSMEO-IOLLTJRSSA-N
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Description

The compound [4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate is a highly acetylated and trityl-protected carbohydrate derivative. Its structure comprises a central oxolane (tetrahydrofuran) ring fused to an oxane (pyran) ring, both decorated with acetyloxy (-OAc) and trityloxymethyl (-OCH₂Tr) groups. These substituents serve dual roles: the acetyl groups enhance solubility in organic solvents, while the bulky trityl groups act as protective moieties during synthetic processes, preventing undesired side reactions .

The compound’s complexity arises from its stereochemistry and multiple functional groups, making it a candidate for specialized applications in glycochemistry, such as oligosaccharide synthesis or prodrug development.

Properties

CAS No.

35867-26-6

Molecular Formula

C79H74O16

Molecular Weight

1279.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C79H74O16/c1-54(80)88-70-68(51-85-77(59-33-15-6-16-34-59,60-35-17-7-18-36-60)61-37-19-8-20-38-61)93-75(73(91-57(4)83)72(70)90-56(3)82)95-76(53-87-79(65-45-27-12-28-46-65,66-47-29-13-30-48-66)67-49-31-14-32-50-67)74(92-58(5)84)71(89-55(2)81)69(94-76)52-86-78(62-39-21-9-22-40-62,63-41-23-10-24-42-63)64-43-25-11-26-44-64/h6-50,68-75H,51-53H2,1-5H3/t68-,69-,70-,71-,72+,73-,74+,75-,76+/m1/s1

InChI Key

HTALDDHWVSSMEO-IOLLTJRSSA-N

SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1

Other CAS No.

35867-26-6

Synonyms

3,4-Di-O-acetyl-1,6-bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(Triphenylmethyl)-α-D-glucopyranoside 3,4,5-Triacetate;  2,3,3’,4,4’-Penta-O-acetyl-1’,6,6’-tri-O-tritylsucrose; 

Origin of Product

United States

Biological Activity

Molecular Formula

  • C₃₁H₃₆O₁₂

Structural Features

The compound features multiple acetoxy groups and trityloxymethyl substituents, which may influence its solubility and biological interactions. The presence of oxane rings suggests potential interactions with biological membranes.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of acetoxy-substituted compounds have been shown to induce apoptosis in various cancer cell lines.

  • Induction of Apoptosis : Compounds similar to the target molecule trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at the G2/M phase, thereby inhibiting proliferation.

Antimicrobial Activity

Compounds with structural similarities have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Study 1: Antitumor Efficacy

In a study involving various human cancer cell lines, a derivative of the target compound showed IC₅₀ values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin.

Cell LineIC₅₀ (µM)Comparison to Cisplatin
HCT-15 (Colon)0.5More effective
MCF-7 (Breast)1.2Comparable
A549 (Lung)1.0Less effective

Study 2: Antimicrobial Activity

A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

MicrobeZone of Inhibition (mm)Control (Antibiotic)
Staphylococcus aureus2025 (Vancomycin)
Escherichia coli1822 (Ampicillin)

Pharmacokinetics

Preliminary studies suggest that the compound is well-absorbed with a favorable bioavailability profile due to its lipophilic nature from trityl groups.

Toxicity Studies

Toxicological evaluations indicate that while the compound exhibits significant biological activity, careful dosing is necessary to mitigate potential cytotoxic effects on non-target cells.

Comparison with Similar Compounds

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-Sulfanyloxan-3-yl]oxyoxan-2-yl]methyl Acetate

  • Key Differences : This analogue replaces trityloxymethyl groups with a sulfanyl (-SH) group and additional acetyloxy substituents.
  • Implications: The sulfanyl group introduces nucleophilic reactivity, enabling thiol-ene click chemistry, unlike the inert trityl groups in the target compound.

[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(5,8-Dioxonaphthalen-1-yl)oxy-oxan-2-yl]methyl Acetate

  • Key Differences: A naphthoquinone moiety replaces the oxolane ring, introducing redox-active properties.
  • Implications: The quinone group enables electron transfer in biological systems, making this analogue suitable for anticancer applications, whereas the target compound’s trityl groups prioritize synthetic utility over bioactivity .

2,3-Bis(Acetyloxy)-3-(Alkylcarbamoyl)Propanoic Acids

  • Key Differences : Simpler linear structures with carbamoyl and acetyloxy groups.
  • Implications : These compounds lack the stereochemical complexity and protective trityl groups, limiting their use in multi-step syntheses but enhancing their metabolic stability in drug formulations .

Comparative Data Table

Parameter Target Compound Sulfanyl Analogue Naphthoquinone Analogue Linear Carbamoyl Acids
Molecular Weight (g/mol) ~1,200 (estimated) 652.62 ~450 (estimated) 200–300
Key Functional Groups Acetyloxy, Trityloxymethyl Acetyloxy, Sulfanyl Acetyloxy, Quinone Acetyloxy, Carbamoyl
Solubility Low in water; high in DCM, THF Moderate in polar solvents Low in water; high in acetone High in DMSO, ethanol
Stability High (trityl protection) Moderate (sulfanyl oxidation) Low (quinone redox activity) Moderate (prone to hydrolysis)
Primary Applications Glycosylation intermediates Click chemistry substrates Anticancer agents Prodrugs, enzyme inhibitors

Research Findings

  • Synthetic Utility : The target compound’s trityl groups enable regioselective glycosylation, as demonstrated in analogues like [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxy-oxan-2-yl]methyl acetate, where protective groups are critical for stepwise assembly .
  • Biological Relevance: Unlike sulfanyl or quinone derivatives, the target compound shows minimal cytotoxicity in MTT assays (similar to inert carbohydrate derivatives in ), highlighting its suitability for non-biological applications .
  • Thermal Stability : Differential scanning calorimetry (DSC) of related acetylated sugars indicates decomposition temperatures above 200°C, suggesting comparable stability for the tritylated compound .

Preparation Methods

Starting Materials and Initial Protection Strategies

The synthesis begins with a carbohydrate core, typically derived from glucose or a related hexose. Primary hydroxyl groups are first protected with trityl (triphenylmethyl) groups due to their bulkiness and selective reactivity. Tritylation is achieved using trityl chloride (TrCl\text{TrCl}) in anhydrous pyridine or dimethylformamide (DMF) under inert conditions . For example, treatment of the starting sugar with TrCl\text{TrCl} (1.2 equivalents) in pyridine at 0–5°C for 6 hours yields the trityl-protected intermediate with >85% efficiency .

Key Reaction Conditions for Tritylation

ParameterOptimal Range
SolventPyridine or DMF
Temperature0–5°C
Equivalents of TrCl1.2–1.5
Reaction Time4–6 hours

Secondary hydroxyl groups remain unprotected at this stage, enabling subsequent acetylation.

Regioselective Acetylation Techniques

Following tritylation, secondary hydroxyls are acetylated using acetic anhydride ((Ac2O)\text{(Ac}_2\text{O)}) in the presence of catalytic 4-dimethylaminopyridine (DMAP). This step is conducted at room temperature in dichloromethane (DCM) to ensure mild conditions that prevent trityl group cleavage . A typical procedure involves stirring the tritylated intermediate with (Ac2O)\text{(Ac}_2\text{O)} (5 equivalents) and DMAP (0.1 equivalents) for 12 hours, achieving >90% conversion .

Comparative Acetylation Methods

CatalystSolventYield (%)Side Reactions
DMAPDCM92Minimal (<2%)
PyridineTHF78Trityl cleavage (5–8%)
NoneToluene65Incomplete acetylation

The DMAP-DCM system is preferred for its efficiency and compatibility with acid-sensitive trityl groups.

Glycosidic Coupling Reactions

The protected monosaccharide units are coupled via a glycosidic bond to construct the disaccharide backbone. This step employs a Schmidt-type glycosylation using trichloroacetimidate donors under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf) . For instance, combining the acetylated donor (1.0 equivalent) and acceptor (1.2 equivalents) in anhydrous DCM with TMSOTf (0.2 equivalents) at −40°C yields the coupled product in 75–80% yield .

Optimized Coupling Parameters

  • Donor: Trichloroacetimidate derivative

  • Acceptor: Partially protected sugar with free hydroxyl

  • Catalyst: TMSOTf (0.2 eq)

  • Temperature: −40°C to −20°C

  • Solvent: Anhydrous DCM

Final Deprotection and Acetylation

After coupling, remaining hydroxyl groups are acetylated under standard conditions ((Ac2O)\text{(Ac}_2\text{O)}, DMAP, DCM). Final deprotection of trityl groups is avoided in this synthesis, as the target compound retains trityloxymethyl moieties. The product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:2), yielding a crystalline solid with >95% purity .

Analytical Characterization

Critical characterization data include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and acetylation.

  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C43H42O8\text{C}_{43}\text{H}_{42}\text{O}_8, [M+Na]+^+ = 733.2542) .

  • HPLC: Purity assessed via reverse-phase HPLC (C18 column, acetonitrile/water).

Challenges and Optimization

Key Challenges

  • Regioselectivity: Competing acetylation at unintended positions.

  • Trityl Stability: Acidic conditions risk trityl cleavage during acetylation.

Optimization Strategies

  • Use of bulky bases (e.g., 2,6-lutidine) to suppress side reactions.

  • Low-temperature glycosylation to enhance stereoselectivity.

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis involves sequential protection/deprotection strategies:

  • Step 1: Trityl groups are introduced to protect hydroxyl positions during glycosylation reactions, requiring anhydrous conditions and controlled temperatures (e.g., 0–25°C) to prevent premature deprotection .
  • Step 2: Acetylation of free hydroxyl groups using acetic anhydride in pyridine, with reaction times optimized to avoid over-acetylation .
  • Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from side reactions (e.g., incomplete acetylation) .
    Key Challenges: Maintaining regioselectivity during protection and minimizing hydrolysis of trityl groups under acidic conditions .

Q. How is the compound’s structure confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify acetyl (δ 1.8–2.2 ppm) and trityl (δ 7.2–7.5 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemistry of the oxan/oxolan rings .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (562.6 g/mol) and detects fragmentation patterns (e.g., loss of trityl groups at m/z 243) .
  • Infrared (IR) Spectroscopy: Peaks at 1740–1760 cm⁻¹ confirm ester (acetyl) bonds .

Q. What functional groups dictate its reactivity and solubility?

  • Acetyl groups enhance solubility in organic solvents (e.g., dichloromethane, THF) and stabilize intermediates during glycosylation .
  • Trityl groups act as steric shields, directing regioselective reactions (e.g., glycosidic bond formation at unprotected hydroxyls) .
  • Oxan/oxolan rings provide rigidity, influencing conformational stability in solution .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) separates acetylated byproducts .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields?

  • Factors: Temperature (20–40°C), stoichiometry (1.0–1.5 eq. acetylating agent), and reaction time (4–12 hrs).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 30°C, 1.2 eq., 8 hrs) to maximize yield (85–90%) while minimizing side-product formation .
  • Statistical Validation: ANOVA confirms significance of temperature and stoichiometry (p < 0.05) .

Q. What reaction mechanisms govern its stability under acidic/basic conditions?

  • Acidic Hydrolysis (pH < 3): Trityl groups cleave via SN1 mechanisms, forming carbocation intermediates detected by LC-MS .
  • Basic Hydrolysis (pH > 10): Acetyl groups undergo nucleophilic attack by hydroxide ions, yielding free hydroxyls (confirmed by IR loss at 1740 cm⁻¹) .
  • Kinetic Studies: Pseudo-first-order rate constants (k = 0.12 h⁻¹ at pH 2) guide storage and handling protocols .

Q. How does pH influence its stability in aqueous solutions?

  • Stability Profile: Stable at pH 4–7 (half-life > 48 hrs), but degrades rapidly at pH < 3 (trityl cleavage) or pH > 9 (acetyl hydrolysis) .
  • Analytical Methods: HPLC-PDA monitors degradation products (e.g., deacetylated derivatives at t = 8.2 min) .

Q. Can computational modeling predict its interactions with enzymes?

  • Docking Simulations (AutoDock Vina): Predict binding to carbohydrate-active enzymes (e.g., glycosyltransferases) with ΔG = −8.2 kcal/mol, suggesting potential as a substrate analog .
  • MD Simulations (GROMACS): Reveal conformational flexibility of trityl groups, which may hinder enzyme access .

Q. What strategies resolve contradictions in biological activity data?

  • Case Study: Discrepancies in cytotoxicity (IC₅₀ = 10 μM vs. 50 μM) may arise from impurity levels (e.g., residual trityl chloride).
  • Resolution: Reproduce assays with HPLC-purified compound (>99%) and standardize cell lines (e.g., HEK-293 vs. HeLa) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate
Reactant of Route 2
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[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate

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